3-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide
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Overview
Description
“3-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide” is a chemical compound with the molecular formula C15H12ClF2NOS. Its average mass is 327.777 Da and its monoisotopic mass is 327.029633 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Antiviral Activity
The compound has been studied for its potential antiviral properties. In particular, derivatives of the thiadiazole sulfonamide class, to which this compound belongs, have shown activity against the tobacco mosaic virus . This suggests that it could be a candidate for further research into antiviral agents, especially for plant viruses that affect agricultural crops.
Antibiotic Development
Sulfonamide drugs revolutionized medicine by introducing a new class of antibiotics. The structure of “3-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide” shares similarities with known sulfonamide antibiotics, indicating potential for the development of new antibacterial agents .
Antifungal Applications
Compounds with a sulfonamide moiety have been reported to possess antifungal properties. This compound could be explored for its efficacy against fungal pathogens, which is crucial for both medical and agricultural domains .
Herbicidal Properties
The sulfonamide class of compounds has also been associated with herbicidal activity. Research into the application of “this compound” as a herbicide could lead to the development of new products for weed control in agriculture .
Cancer Research
Thiadiazole derivatives have been investigated for their potential to inhibit the growth of tumor cells. The compound could be part of studies aimed at discovering new chemotherapeutic agents .
Enantiomeric Separation Studies
The compound has shown interesting behavior in crystallization studies, which could be relevant for research into enantiomeric separation techniques. This is important for the production of enantiomerically pure substances in pharmaceuticals .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. It can be used to create a variety of derivatives with potential applications across different fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact withProthrombin , a protein involved in the coagulation pathway .
Biochemical Pathways
If it does interact with Prothrombin, it could potentially influence the coagulation pathway . .
Pharmacokinetics
Information on its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NOS/c16-10-1-4-12(5-2-10)21-8-7-15(20)19-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDUJOGRAORYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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